molecular formula C23H22N2O4 B5768099 N,N'-(2-methyl-1,3-phenylene)bis(2-methoxybenzamide) CAS No. 282104-95-4

N,N'-(2-methyl-1,3-phenylene)bis(2-methoxybenzamide)

Cat. No. B5768099
CAS RN: 282104-95-4
M. Wt: 390.4 g/mol
InChI Key: WKIGKXQXKFFWIN-UHFFFAOYSA-N
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Description

N,N'-(2-methyl-1,3-phenylene)bis(2-methoxybenzamide), commonly known as MMMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of bisbenzamides, which are known for their ability to interact with DNA and modulate various biological processes.

Mechanism of Action

The mechanism of action of MMMP is not fully understood, but it is believed to involve its ability to interact with DNA. MMMP has been shown to bind to DNA and inhibit the activity of certain enzymes that are involved in DNA replication and transcription. This results in the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MMMP has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to reduce inflammation in animal models of arthritis. MMMP has also been shown to inhibit the replication of certain viruses, suggesting its potential use as an anti-viral agent.

Advantages and Limitations for Lab Experiments

MMMP has several advantages for lab experiments, including its high purity and yield, and its ability to interact with DNA. However, it also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on MMMP. One area of research could focus on its potential use as an anti-cancer agent, including its effectiveness against different types of cancer cells and its potential use in combination with other drugs. Another area of research could focus on its potential use as an anti-inflammatory agent, including its effectiveness in animal models of other inflammatory diseases. Additionally, further research could be conducted to better understand the mechanism of action of MMMP and its potential use as an anti-viral agent.

Synthesis Methods

The synthesis of MMMP involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 2-methyl-1,3-phenylenediamine to form MMMP. The synthesis of MMMP has been optimized to obtain high yields and purity, making it suitable for further research.

Scientific Research Applications

MMMP has been shown to have potential therapeutic applications in various fields of research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. MMMP has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of arthritis. In addition, MMMP has been studied for its potential use as an anti-viral agent, as it has been shown to inhibit the replication of certain viruses.

properties

IUPAC Name

2-methoxy-N-[3-[(2-methoxybenzoyl)amino]-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-15-18(24-22(26)16-9-4-6-13-20(16)28-2)11-8-12-19(15)25-23(27)17-10-5-7-14-21(17)29-3/h4-14H,1-3H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIGKXQXKFFWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217291
Record name N,N′-(2-Methyl-1,3-phenylene)bis[2-methoxybenzamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-{3-[(2-methoxybenzoyl)amino]-2-methylphenyl}benzamide

CAS RN

282104-95-4
Record name N,N′-(2-Methyl-1,3-phenylene)bis[2-methoxybenzamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282104-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-(2-Methyl-1,3-phenylene)bis[2-methoxybenzamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXY-N-(3-((2-METHOXYBENZOYL)AMINO)-2-METHYLPHENYL)BENZAMIDE
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